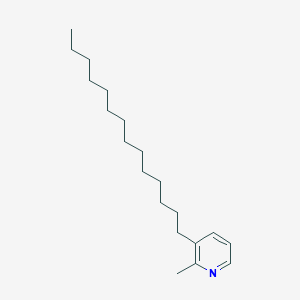
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group and multiple methyl groups attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process may involve the use of boron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist of receptors that regulate physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxyphencyclidine: An NMDA receptor antagonist with similar structural features but different pharmacological effects.
3-methoxyphenylboronic acid: Used in organic synthesis with a different functional group and applications.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar aromatic structures but different biological activities.
Uniqueness
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine is unique due to its specific structural configuration and the presence of multiple methyl groups, which may contribute to its distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C20H23N3O |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-1-N,1-N,7-N,7-N-tetramethylisoquinoline-1,7-diamine |
InChI |
InChI=1S/C20H23N3O/c1-22(2)16-10-9-14-12-19(15-7-6-8-17(11-15)24-5)21-20(23(3)4)18(14)13-16/h6-13H,1-5H3 |
Clé InChI |
YRXWLAKJMWGMAV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
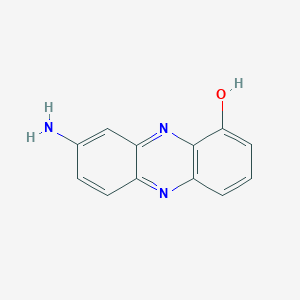


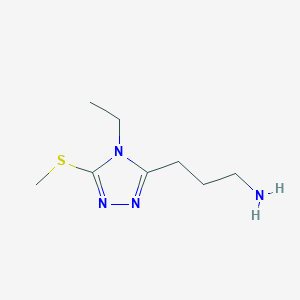
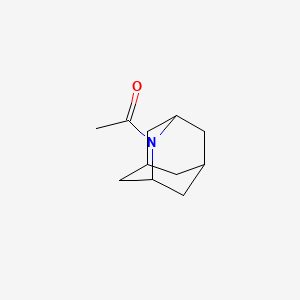
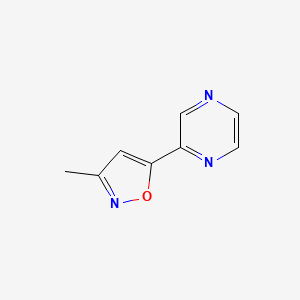

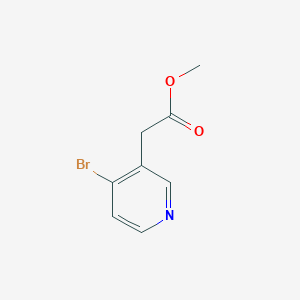

![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)
